(4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule with a complex structure It features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Morpholinyl Propyl Group: This step involves the nucleophilic substitution of a halogenated precursor with morpholine, followed by coupling with the pyrazolone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazolone ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinyl propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be a carboxylic acid derivative.
Reduction: The major product would be an alcohol derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
- (4Z)-2-(4-Methoxyphenyl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern and the presence of the morpholinyl propyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
By comparing it with similar compounds, researchers can identify unique interactions and properties that can be leveraged for specific applications, enhancing its utility in various scientific and industrial fields.
Properties
Molecular Formula |
C19H26N4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H26N4O2/c1-15(20-9-6-10-22-11-13-25-14-12-22)18-16(2)21-23(19(18)24)17-7-4-3-5-8-17/h3-5,7-8,21H,6,9-14H2,1-2H3 |
InChI Key |
VJOFEIDSOWTSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCCN3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.